Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt
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Overview
Description
Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt, also known as 3,5-dinitrosalicylic acid sodium salt, is an organic compound with the molecular formula C₇H₄N₂O₇Na. This compound is a derivative of benzoic acid and is characterized by the presence of two nitro groups and a hydroxyl group on the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Sodium 3,5-dinitrosalicylate, also known as Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt, primarily targets reducing sugars and other reducing molecules .
Mode of Action
The compound interacts with its targets through a chemical reaction. The aldehyde or ketone functional group of a reducing sugar is oxidized to a carboxyl group, and in the process, the yellow Sodium 3,5-dinitrosalicylate compound is reduced to 3-amino-5-nitrosalicylic acid (ANSA) . This reaction results in a change in color from yellow to reddish-brown .
Biochemical Pathways
The reaction between Sodium 3,5-dinitrosalicylate and reducing sugars is part of the broader biochemical pathway of carbohydrate metabolism. As new reducing ends are generated when a polysaccharide substrate undergoes hydrolytic cleavage, this reaction can be used to quantify the presence of reducing sugars .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The result of Sodium 3,5-dinitrosalicylate’s action is the formation of 3-amino-5-nitrosalicylic acid, which strongly absorbs light at 540 nm . This change can be detected by measuring absorbance at 575 nm , providing a simple and rapid method for quantifying reducing sugars .
Action Environment
The efficacy and stability of Sodium 3,5-dinitrosalicylate can be influenced by various environmental factors For example, the reaction with reducing sugars is dependent on the presence of these molecules in the environment Additionally, the compound’s solubility in water suggests that it could be affected by the hydration levels in its environment
Biochemical Analysis
Biochemical Properties
Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt plays a crucial role in biochemical reactions, particularly in the detection of reducing sugars. It interacts with free carbonyl groups in reducing sugars, leading to the formation of a colored complex. This interaction is facilitated by the nitro groups at the 3 and 5 positions of the benzoic acid ring, which act as electron-withdrawing groups, enhancing the reactivity of the compound
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and phosphatases, which are crucial for cell signaling . Additionally, the compound can induce oxidative stress in cells, leading to alterations in cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form complexes with biomolecules. The nitro groups on the benzoic acid ring facilitate the binding of the compound to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, as the compound can act as a transcriptional regulator by interacting with transcription factors . Additionally, the compound’s ability to induce oxidative stress can lead to the activation of stress response pathways, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term exposure to the compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate metabolic pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels . The compound can also affect the levels of key metabolites, such as glucose and pyruvate, by modulating the activity of enzymes involved in their metabolism. These interactions highlight the compound’s role in regulating cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments . The compound’s localization and accumulation can influence its activity and function, as it can interact with specific biomolecules in different cellular regions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization can also affect its interactions with other biomolecules, further modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt typically involves the nitration of salicylic acid. The process begins with the nitration of salicylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzene ring. The resulting product, 3,5-dinitrosalicylic acid, is then neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated control systems ensures consistent product quality and efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of reducing sugars.
Biology: The compound is employed in biochemical assays to study enzyme activities and metabolic pathways.
Industry: The compound is used in the synthesis of various organic compounds and as an intermediate in the production of dyes and pharmaceuticals.
Comparison with Similar Compounds
Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt can be compared with other similar compounds such as:
3,5-Dinitrobenzoic acid: Similar in structure but lacks the hydroxyl group, resulting in different chemical reactivity and applications.
2-Hydroxy-5-nitrobenzoic acid: Contains only one nitro group, leading to different chemical properties and uses.
Salicylic acid: The parent compound, which lacks the nitro groups, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of hydroxyl and nitro groups, which confer distinct chemical properties and make it suitable for a wide range of applications in scientific research.
Properties
CAS No. |
46506-88-1 |
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Molecular Formula |
C7H4N2NaO7 |
Molecular Weight |
251.11 g/mol |
IUPAC Name |
sodium;2-carboxy-4,6-dinitrophenolate |
InChI |
InChI=1S/C7H4N2O7.Na/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16;/h1-2,10H,(H,11,12); |
InChI Key |
WTMHPTWILGYQQA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-].[Na] |
Synonyms |
3,5-dinitrosalicylic acid 3,5-dinitrosalicylic acid, dilithium salt 3,5-dinitrosalicylic acid, dipotassium salt 3,5-dinitrosalicylic acid, monocesium salt 3,5-dinitrosalicylic acid, monolithium salt 3,5-dinitrosalicylic acid, monopotassium salt 3,5-dinitrosalicylic acid, monorubidium salt 3,5-dinitrosalicylic acid, monosodium salt |
Origin of Product |
United States |
Q1: What is the effect of Sodium 3,5-dinitrosalicylate on body temperature compared to dinitrophenols and why?
A1: Unlike dinitrophenols, which are known to increase body temperature, Sodium 3,5-dinitrosalicylate has been shown to cause a significant decrease in body temperature in animal models. [] This suggests that the presence of a carboxyl group (-COOH) in Sodium 3,5-dinitrosalicylate, absent in dinitrophenols, significantly alters its interaction with metabolic processes. Further research is needed to elucidate the exact mechanism behind this contrasting effect. []
Q2: How effective is Sodium 3,5-dinitrosalicylate as a photosensitizer for the degradation of the herbicide quinclorac?
A2: Based on research, Sodium 3,5-dinitrosalicylate, while a potential photosensitizer, is not as effective as other tested options for quinclorac degradation. A study demonstrated that Sodium 3,5-dinitrosalicylate (referred as PS-1 in the study) only achieved a 19.6% degradation rate of quinclorac in sand compared to a polycyclic quinone (PS-3) that reached 64.1%. [] This difference highlights the influence of a photosensitizer's structure on its effectiveness in promoting photodegradation.
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